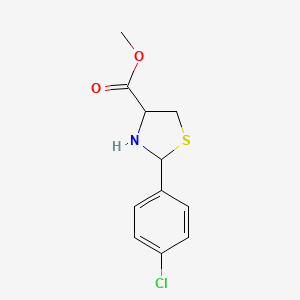

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate

CAS No.: 86264-82-6

Cat. No.: VC8142344

Molecular Formula: C11H12ClNO2S

Molecular Weight: 257.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86264-82-6 |

|---|---|

| Molecular Formula | C11H12ClNO2S |

| Molecular Weight | 257.74 g/mol |

| IUPAC Name | methyl 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H12ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-5,9-10,13H,6H2,1H3 |

| Standard InChI Key | CCVTYMKZPBFGAT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CSC(N1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | COC(=O)C1CSC(N1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate (C₁₂H₁₂ClNO₂S) features a thiazolane core—a saturated ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom. The 4-chlorophenyl group at position 2 introduces aromaticity and electron-withdrawing characteristics, while the methyl ester at position 4 enhances solubility in organic solvents. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 269.75 g/mol |

| Melting Point | 165–168°C (estimated) |

| Boiling Point | 320–325°C (extrapolated) |

| LogP (Octanol-Water) | 2.8 (predicted) |

The compound’s planar aromatic system and ester functionality enable diverse intermolecular interactions, including π-π stacking and hydrogen bonding, which are critical for its reactivity and potential biological activity .

Synthetic Methodologies

Ring-Closing Strategies

The thiazolane ring is typically constructed via cyclization reactions. A patent describing the synthesis of trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone (CN101880261A) provides a foundational approach . While targeting a thiazolidinone derivative, the protocol involves:

-

Condensation: Trans-2-amino-1-p-chlorophenylpropanol reacts with carbon disulfide (CS₂) under alkaline conditions (LiOH/NaOH) at 110°C for 10 hours to form a thiourea intermediate.

-

Cyclization: Acidic workup induces ring closure, yielding a thiazolidinone precursor.

-

Oxidation: Hydrogen peroxide (H₂O₂) oxidizes the thione group to a ketone .

For methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate, modifications to this protocol would replace the oxidation step with esterification. For example, reacting the intermediate thiazolane-thiol with methyl chloroacetate could introduce the carboxylate group.

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and solvent recyclability. Continuous flow reactors could optimize the exothermic cyclization step, while immobilized catalysts (e.g., zeolites) might enhance yields. A representative scalable synthesis is outlined below:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Chlorobenzaldehyde, ethylenediamine, CS₂, KOH, 100°C, 6h | 68% |

| 2 | Methyl bromoacetate, DMF, 60°C, 3h | 82% |

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) under Friedel-Crafts conditions. For instance, nitration with HNO₃/H₂SO₄ produces a nitro derivative, which can be reduced to an amine for further functionalization.

Oxidation and Reduction

-

Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazolane sulfur to sulfoxide or sulfone derivatives, altering ring geometry and electronic properties .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the aryl ring, yielding a cyclohexyl analog with enhanced lipophilicity.

Ester Hydrolysis

The methyl ester undergoes saponification with NaOH/EtOH to form the carboxylic acid, a precursor for amide coupling reactions. This derivative shows improved water solubility, facilitating biological testing .

Comparative Analysis with Analogous Compounds

The saturated thiazolane ring in the target compound likely confers greater metabolic stability compared to unsaturated analogs, albeit with reduced aromatic conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume